

Mmp13-IN-5: A Researcher's Guide to Studying Collagen Degradation

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Compound of Interest

Compound Name: *Mmp13-IN-5*

Cat. No.: *B12389609*

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM).[1][2] Its primary substrate is type II collagen, the main component of articular cartilage, making MMP-13 a key player in both physiological and pathological processes, including embryonic development, bone remodeling, wound healing, and the progression of diseases like osteoarthritis and rheumatoid arthritis.[1][3][4][5] Overexpression of MMP-13 is a hallmark of various pathological conditions, leading to excessive collagen degradation and tissue damage.[1][3]

Mmp13-IN-5 is a potent and selective inhibitor of MMP-13, designed to specifically target the enzymatic activity of this proteinase. By binding to the active site of MMP-13, **Mmp13-IN-5** blocks its ability to cleave collagen and other ECM components.[4] This selectivity is crucial for minimizing off-target effects, a common issue with broad-spectrum MMP inhibitors that has limited their clinical utility.[1] The high selectivity of inhibitors like **Mmp13-IN-5** allows for more precise investigation of the role of MMP-13 in various biological processes and offers a promising therapeutic strategy for diseases characterized by excessive collagen degradation.[1][4][6]

For researchers and drug development professionals, **Mmp13-IN-5** serves as an invaluable tool for:

- Investigating the role of MMP-13 in disease models: By inhibiting MMP-13 activity, researchers can elucidate its specific contribution to the pathogenesis of diseases such as osteoarthritis, cancer metastasis, and fibrosis.[1][4][7]
- Screening for novel therapeutic agents: **Mmp13-IN-5** can be used as a reference compound in high-throughput screening assays to identify new and more effective MMP-13 inhibitors.[8]
- Validating MMP-13 as a therapeutic target: The use of selective inhibitors helps to confirm the therapeutic potential of targeting MMP-13 for specific diseases.
- Studying the mechanisms of collagen degradation: **Mmp13-IN-5** allows for the controlled study of collagenolysis and the downstream effects of its inhibition in various in vitro and in vivo systems.

Quantitative Data for Selected MMP-13 Inhibitors

The following table summarizes the inhibitory activity of several selective MMP-13 inhibitors, providing key quantitative data for comparison.

Inhibitor Compound	Target	IC50 (nM)	Ki (nM)	Selectivity Notes	Reference
Compound 5	MMP-13	3.0 ± 0.2	-	Highly selective over other MMPs.	[1]
Compound 24f	MMP-13	0.5	0.19	No activity against MMP-1 or TACE (IC50 >10,000 nM).	[1]
Triazolone inhibitor 35	MMP-13	0.071	-	>170-fold selective over MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14.	[1]
BI-4394	MMP-13	1	-	>1,000-fold selective against several other MMPs.	[9]
RF036	MMP-13	3.4-4.9	2.7	IC50 values of >5 µM for MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14/MT1-MMP.	[10]
CL82198	MMP-13	-	-	Blocked >90% of MMP-13 activity in vitro at 10 µg/mL.	[11]

Pyrimidine-

4,6-

dicarboxylic

acid, bis-(4-

fluoro-3-

methyl-

benzylamide)

MMP-13

8

-

Targets an

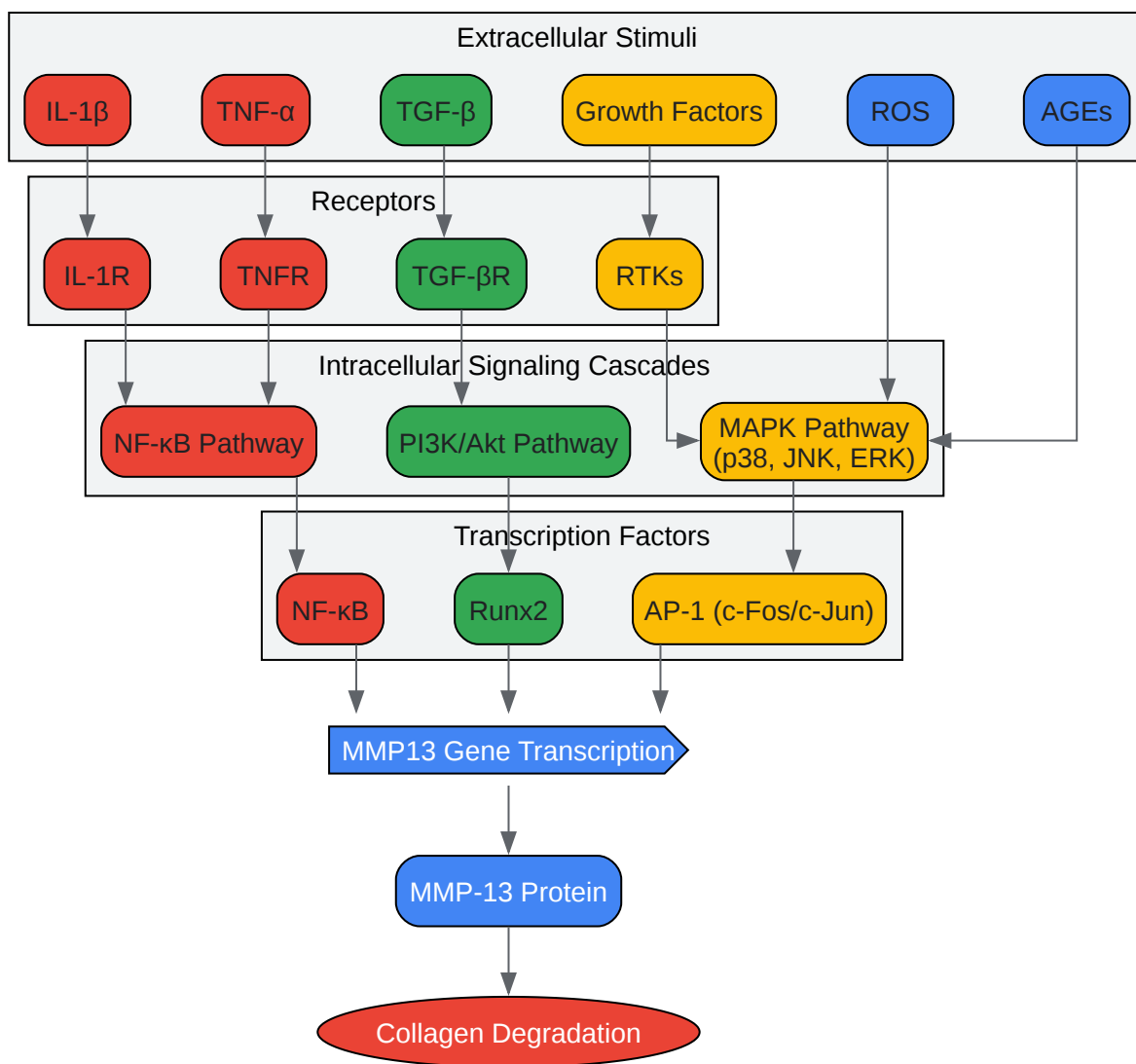
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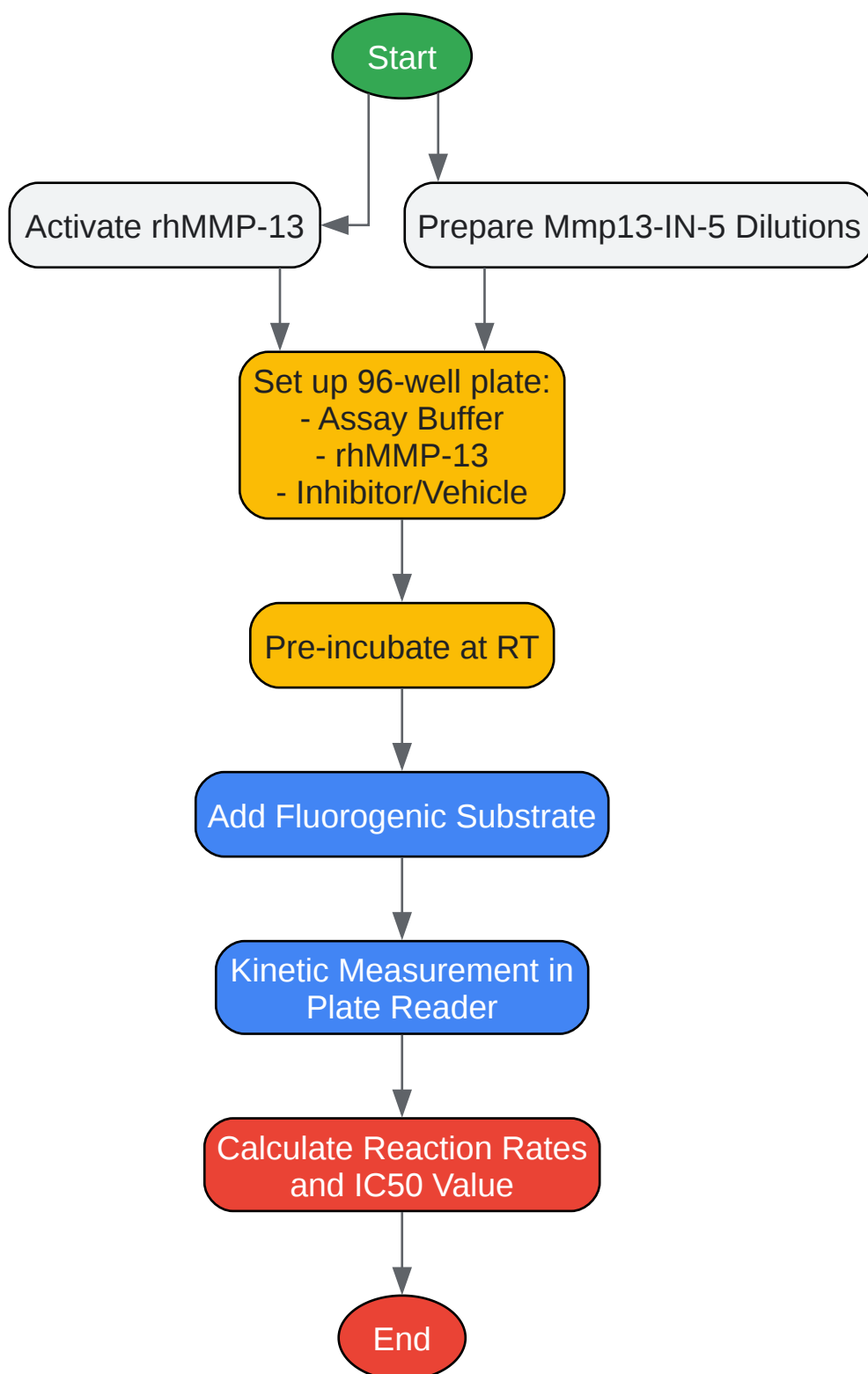
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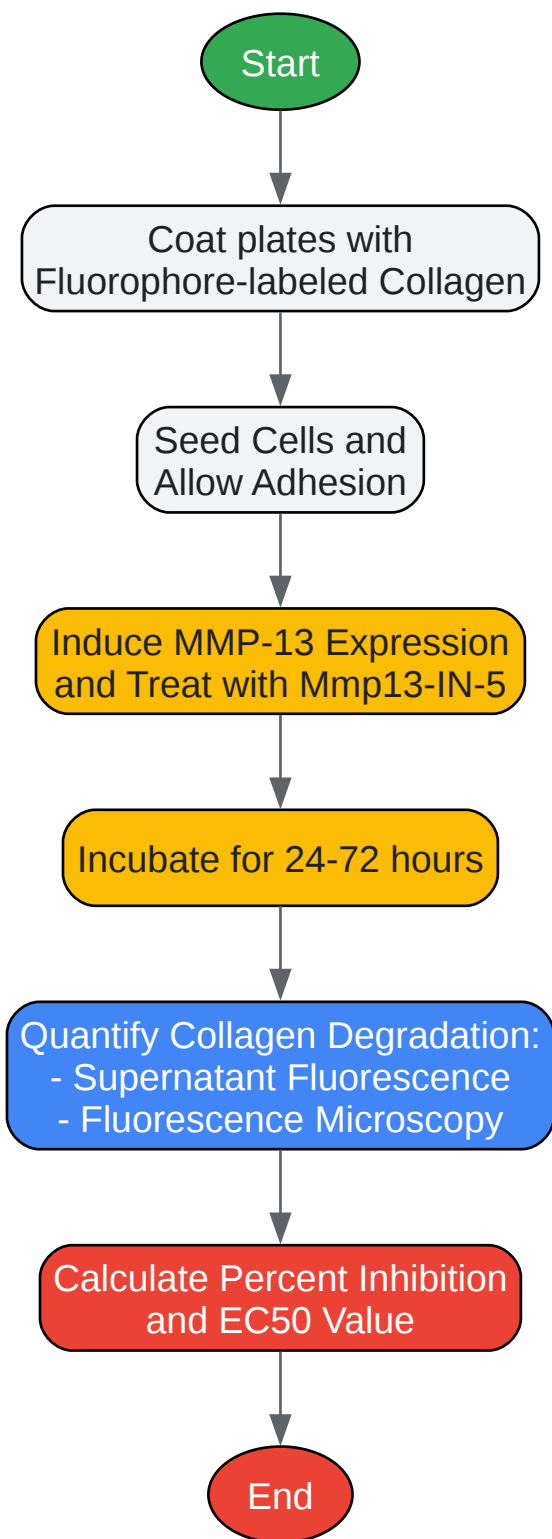
[8]

Key Signaling Pathways in MMP-13 Regulation

The expression and activity of MMP-13 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the mechanisms of collagen degradation in both health and disease.







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